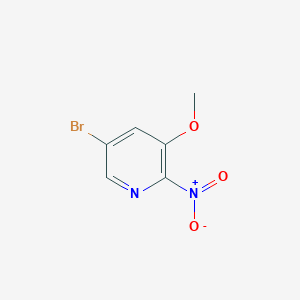

5-溴-3-甲氧基-2-硝基吡啶

描述

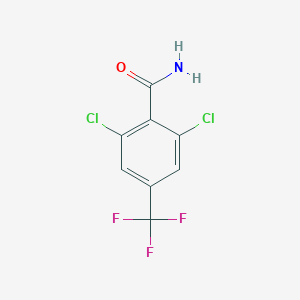

5-Bromo-3-methoxy-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

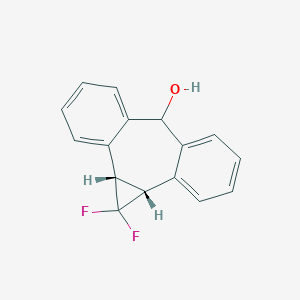

The synthesis of 5-Bromo-3-methoxy-2-nitropyridine involves a reaction with sulfuric acid and nitric acid in water at 0 degrees Celsius for 20 hours . The compound obtained in this step is dissolved in concentrated sulfuric acid, and nitric acid is added under ice-cooling . The reaction mixture is then gently poured into ice water and stirred. The precipitated solid is filtered and washed with water .Molecular Structure Analysis

Computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C) on molecular structure and on energy are implemented using the 6-311++G (d,p) basis set by DFT/B3LYP method . The UV-Vis spectrum of 5B3N2C was obtained by TD-DFT with chloroform as a solvent .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

5-Bromo-3-methoxy-2-nitropyridine has a molecular weight of 233.02 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 173 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用

Biochemical Reagent

“5-Bromo-3-methoxy-2-nitropyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Inhibitor of Cellular Activities

This compound is known to inhibit cellular activities, such as cell proliferation and cell migration .

Inhibitor of PI3K Activation

“5-Bromo-3-methoxy-2-nitropyridine” inhibits the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells .

Preparation of Biaryls

It can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis of 2-Pyridyl Analogs

This compound can also be used in the synthesis of 2-pyridyl analogs .

Unique Chemical Collection

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

作用机制

Target of Action

The primary target of 5-Bromo-3-methoxy-2-nitropyridine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in the development of cancers .

Mode of Action

5-Bromo-3-methoxy-2-nitropyridine acts as a potent inhibitor of PI3K . It binds to the active site of mammalian PI3K, blocking the production of phosphatidylinositol phosphate (PIP), a critical component of several cellular signaling pathways .

Biochemical Pathways

By inhibiting PI3K, 5-Bromo-3-methoxy-2-nitropyridine disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that regulates cell cycle progression and survival . This disruption can lead to the inhibition of cell proliferation and migration, thereby exerting its anti-tumor activity .

Result of Action

The inhibition of PI3K by 5-Bromo-3-methoxy-2-nitropyridine leads to a decrease in the production of PIP . This results in the disruption of several cellular activities, such as cell proliferation and migration . Consequently, the compound exhibits anti-tumor activity in cancers with PI3K activation, such as hepatocellular carcinoma .

安全和危害

未来方向

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising future direction . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

属性

IUPAC Name |

5-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFTDPHNVYMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355858 | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methoxy-2-nitropyridine | |

CAS RN |

152684-26-9 | |

| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)